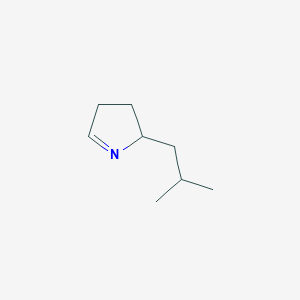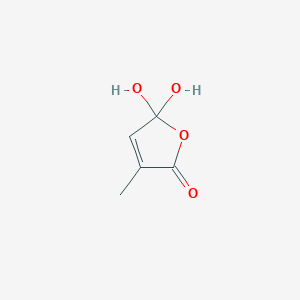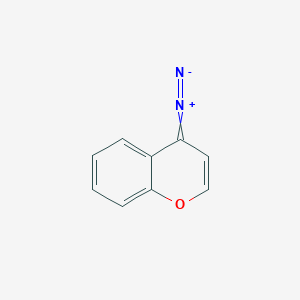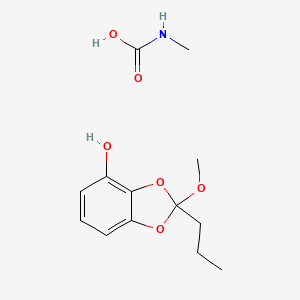![molecular formula C16H16N6O8 B14585795 Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate CAS No. 61591-83-1](/img/structure/B14585795.png)
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two azidocarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-[(azidocarbonyl)oxy]propyl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidocarbonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism by which Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate exerts its effects involves the interaction of its azidocarbonyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations . The pathways involved often include nucleophilic attack and subsequent rearrangements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: This compound is used as a plasticizer and has different functional groups compared to Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate.
Dioctyl terephthalate: Another plasticizer with similar structural features but different applications.
Uniqueness
The uniqueness of this compound lies in its azidocarbonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
61591-83-1 |
|---|---|
Molekularformel |
C16H16N6O8 |
Molekulargewicht |
420.33 g/mol |
IUPAC-Name |
bis(2-carbonazidoyloxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H16N6O8/c1-9(29-15(25)19-21-17)7-27-13(23)11-3-5-12(6-4-11)14(24)28-8-10(2)30-16(26)20-22-18/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
JCCYYZGQZYOVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)OC(=O)N=[N+]=[N-])OC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)




![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)

![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)


![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
